molecular formula C19H20FN3OS B3537025 3-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

3-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3537025
M. Wt: 357.4 g/mol
InChI Key: JHIJXAUGQJSIMH-UHFFFAOYSA-N
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Description

3-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the fluorine atom and the carbamothioyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

3-fluoro-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c20-15-8-6-7-14(13-15)18(24)22-19(25)21-16-9-2-3-10-17(16)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIJXAUGQJSIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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